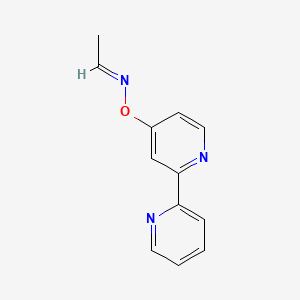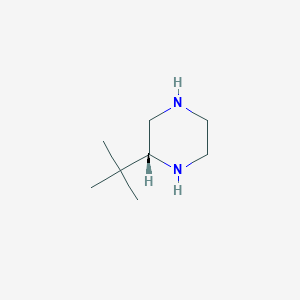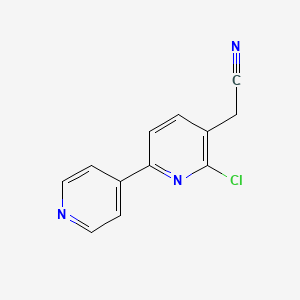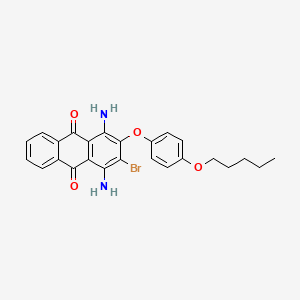
1,4-Diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the anthracene family, which is known for its aromatic properties and applications in various fields such as organic electronics, dyes, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivativesThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can have different properties and applications depending on the introduced functional groups .
Scientific Research Applications
1,4-Diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials
Mechanism of Action
The mechanism of action of 1,4-diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit certain enzymes and proteins involved in cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diamino-2-bromoanthracene-9,10-dione
- 1,4-Diamino-2-chloro-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione
- 1,4-Diamino-2-bromo-3-(4-(methoxy)phenoxy)anthracene-9,10-dione
Uniqueness
1,4-Diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione is unique due to the presence of the pentyloxyphenoxy group, which imparts specific chemical and physical properties. This group enhances the compound’s solubility, stability, and potential biological activities compared to similar compounds .
Properties
CAS No. |
89868-55-3 |
|---|---|
Molecular Formula |
C25H23BrN2O4 |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
1,4-diamino-2-bromo-3-(4-pentoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C25H23BrN2O4/c1-2-3-6-13-31-14-9-11-15(12-10-14)32-25-20(26)21(27)18-19(22(25)28)24(30)17-8-5-4-7-16(17)23(18)29/h4-5,7-12H,2-3,6,13,27-28H2,1H3 |
InChI Key |
WRJXZRQECDUOPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2Br)N)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


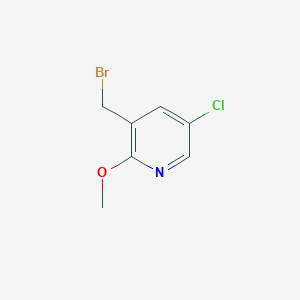

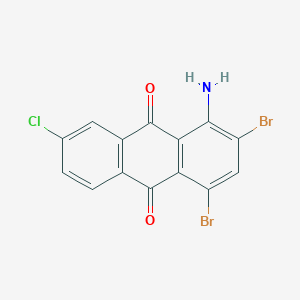
![1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13126531.png)
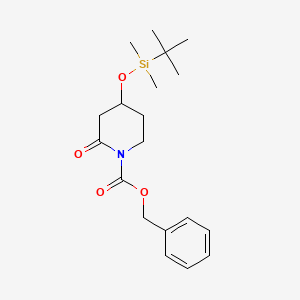

![1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one](/img/structure/B13126560.png)

